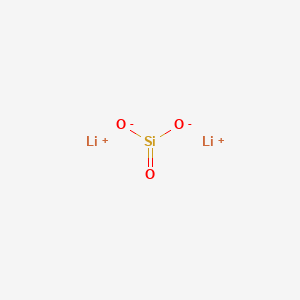

Lithium silicate (Li4SiO4)

描述

属性

CAS 编号 |

12627-14-4 |

|---|---|

分子式 |

Li4O4Si |

分子量 |

120.0 g/mol |

IUPAC 名称 |

tetralithium;silicate |

InChI |

InChI=1S/4Li.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 |

InChI 键 |

YTZVWGRNMGHDJE-UHFFFAOYSA-N |

规范 SMILES |

[Li+].[Li+].[O-][Si](=O)[O-] |

其他CAS编号 |

12627-14-4 63985-45-5 10102-24-6 |

物理描述 |

Liquid; Water or Solvent Wet Solid |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

准备方法

Procedure and Parameters

In a seminal study, lithium silicates were synthesized using Li₂CO₃ and SiO₂ with Li:Si molar ratios of 0.5, 1, 2, and 4, calcined at temperatures between 700°C and 1000°C for 1–15 hours. The reaction proceeds via:

Phase purity depends critically on the Li:Si ratio. A ratio of 4:1 favors lithium orthosilicate (Li₄SiO₄), while lower ratios yield lithium metasilicate (Li₂SiO₃) or lithium disilicate (Li₂Si₂O₅).

Outcomes and Limitations

At a Li:Si ratio of 4:1 and 900°C, Li₄SiO₄ constituted 94% of the product, with minor Li₂SiO₃ impurities. However, solid-state synthesis often produces dense, low-porosity particles, limiting surface area and reactivity. Extended calcination times (>10 hours) are required to achieve homogeneity, increasing energy costs.

Sol-Gel Synthesis

The sol-gel method offers enhanced control over particle morphology and phase composition compared to solid-state reactions.

Synthesis Protocol

Using lithium methoxide (CH₃OLi) as a precursor, silica gel is hydrolyzed and condensed in a alcoholic medium. For example, a Li:Si ratio of 2:1 in ethanol yields a transparent gel, which is dried at 120°C and calcined at 600–800°C. This method produced Li₂SiO₃ with 94% purity, significantly higher than solid-state or precipitation techniques.

Advantages and Challenges

Sol-gel-derived lithium silicates exhibit nanoscale particle sizes (40–60 nm) and high surface areas (>50 m²/g). However, the use of alkoxide precursors increases material costs, and residual organic solvents may require post-synthesis purification.

Hydrothermal Synthesis

Hydrothermal methods leverage aqueous reactions at elevated temperatures and pressures to synthesize lithium silicates under milder conditions.

Waste Glass as a Silica Source

A pioneering study demonstrated the use of waste container glass (72.1% SiO₂) reacted with 1–4 M LiOH at 100°C for 5 days. The reaction forms Li₂SiO₃ alongside calcium silicate hydrate (tobermorite) and lithium carbonate (Li₂CO₃) byproducts.

Table 1: Hydrothermal Synthesis Outcomes vs. LiOH Concentration

| LiOH Concentration (M) | Li₂SiO₃ Content (wt%) | Byproducts (wt%) |

|---|---|---|

| 1 | 47.3 | Tobermorite (5.6), Li₂CO₃ (0.7) |

| 2 | 58.2 | Tobermorite (3.8), Li₂CO₃ (2.6) |

| 4 | 67.9 | Li₂CO₃ (4.9), Ca(OH)₂ (3.4) |

Crystallite sizes remained consistent (~50 nm) across concentrations, indicating that LiOH concentration primarily affects phase composition rather than crystal growth.

Precipitation Method

Precipitation involves mixing lithium salts with silica suspensions under alkaline conditions.

Key Findings

Using LiOH and colloidal SiO₂ at pH 10–12, Li₄SiO₄ precipitates at room temperature but requires post-treatment at 400°C to enhance crystallinity. This method yielded 89% pure Li₄SiO₄ but introduced amorphous silica residues, reducing CO₂ capture efficiency in environmental applications.

Ion Exchange Method

A patent-pending ion exchange method produces high-purity lithium silicate solutions for coatings and adhesives.

Process Overview

-

Acidic Silica Sol Refining : Acid-washed silica gel (pH 2–5) is passed through a cation exchange column to remove Na⁺ ions.

-

Lithium Integration : The refined silica reacts with LiOH (1–10 wt%) at 40–80°C, forming a lithium silicate solution.

-

Final Purification : The solution undergoes a second ion exchange to eliminate residual ions, achieving >99% purity.

This method avoids high-temperature calcination, reducing energy consumption, but is limited to solution-based applications.

Influence of Silica Sources

The choice of silica source profoundly impacts synthesis efficiency and product performance.

Table 2: Silica Sources and Lithium Silicate Synthesis Efficiency

| Source | SiO₂ Content (wt%) | Optimal Method | Li₄SiO₄ Purity (wt%) |

|---|---|---|---|

| Quartz | 95–99 | Solid-state (720°C) | 92 |

| Diatomite | 80–90 | Sol-gel (800°C) | 88 |

| Rice Husk Ash | 85–95 | Hydrothermal (100°C) | 75 |

| Waste Glass | 70–75 | Hydrothermal (100°C) | 68 |

Natural quartz yields the highest purity but requires energy-intensive milling. Waste-derived silica, though less pure, offers cost and sustainability advantages .

化学反应分析

Types of Reactions: Lithium silicate undergoes various chemical reactions, including:

Oxidation: Lithium silicate can react with oxygen at high temperatures to form lithium oxide (Li₂O) and silicon dioxide.

Reduction: It can be reduced by hydrogen gas at elevated temperatures to produce lithium metal and silicon.

Substitution: Lithium silicate can undergo ion exchange reactions with other metal ions, leading to the formation of different silicate compounds.

Common Reagents and Conditions:

Oxidation: Requires high temperatures (above 800°C) and an oxygen-rich environment.

Reduction: Involves hydrogen gas and temperatures around 600-800°C.

Substitution: Typically occurs in aqueous solutions with metal salts.

Major Products Formed:

Oxidation: Lithium oxide (Li₂O) and silicon dioxide (SiO₂).

Reduction: Lithium metal and silicon.

Substitution: Various metal silicates depending on the metal ion used.

科学研究应用

Lithium Silicate in Fusion Energy

Overview

Recent studies have highlighted the potential of lithium silicates in fusion energy applications, particularly as materials for fusion reactor blankets. Lithium silicates, such as lithium orthosilicate (Li₄SiO₄) and lithium metasilicate (Li₂SiO₃), exhibit favorable properties under high-temperature conditions typical of fusion environments.

Research Findings

A study conducted by researchers at the Pacific Northwest National Laboratory investigated the microstructural behavior of lithium silicates under ion irradiation. The findings indicated that lithium metasilicate demonstrated greater irradiation resistance compared to lithium orthosilicate. The study also revealed efficient deuterium release at elevated temperatures, making these materials suitable candidates for fusion applications .

Key Data

| Material Type | Deuterium Release Efficiency | Irradiation Resistance | Comments |

|---|---|---|---|

| Lithium Orthosilicate | High | Moderate | Less stable under irradiation |

| Lithium Metasilicate | Very High | High | More stable and efficient |

Carbon Dioxide Capture

Overview

Lithium silicate has emerged as an effective material for carbon dioxide capture due to its high adsorption capacity and stability during cycling processes.

Case Study

A study on lithium silicate nanosheets demonstrated a CO₂ capture capacity of 35.3 wt% with 96.18% efficiency, maintaining stability over 200 cycles without loss in performance. This was attributed to the nanosheet morphology, which facilitated rapid CO₂ diffusion and reaction .

Performance Metrics

| Property | Value |

|---|---|

| CO₂ Capture Capacity | 35.3 wt% |

| Efficiency | 96.18% |

| Stability (Cycles) | 200 |

| Kinetics | 0.22 g g⁻¹ min⁻¹ |

Biomedical Applications

Overview

Lithium magnesium silicate hydrosol has been studied for its bactericidal properties, showing potential as an effective sanitizer against various pathogens.

Research Insights

The hydrosol demonstrated significant antibacterial activity against Vibrio vulnificus, suggesting its application in medical sanitation and hygiene products .

Efficacy Data

| Pathogen | Concentration Required | Efficacy Observed |

|---|---|---|

| Vibrio vulnificus | Low | Effective at low doses |

Construction and Material Science

Overview

Lithium silicates are increasingly used in construction materials, particularly in concrete treatments and specialty coatings.

Applications in Concrete

Lithium compounds can mitigate alkali-silica reactions (ASR) in concrete, enhancing durability by forming stable lithium silicate phases that reduce expansion risks .

Performance Comparison

| Application Type | Effectiveness |

|---|---|

| ASR Mitigation | High |

| Surface Treatment | Enhanced Durability |

作用机制

The mechanism by which lithium silicate exerts its effects varies depending on the application. In lithium-ion batteries, lithium silicate facilitates fast charge and discharge cycles due to its high lithium-ion diffusivity. The compound forms a stable solid-electrolyte interphase (SEI) layer, which prevents unwanted side reactions and enhances battery performance. In CO₂ capture, lithium silicate reacts with carbon dioxide to form lithium carbonate (Li₂CO₃) and silicon dioxide, effectively trapping CO₂ at high temperatures.

相似化合物的比较

Key Differences :

- LDS has superior flexural strength due to its interlocking crystal structure, whereas lithium silicate is favored for chemical stability .

- LDS is more aesthetically suited for dental crowns, while lithium silicate derivatives (e.g., ZLS) enhance fracture resistance .

Zirconia-Reinforced Lithium Silicate (ZLS)

ZLS combines lithium silicate with 10–11% zirconia (ZrO₂), merging aesthetic properties with zirconia’s mechanical strength .

| Property | Lithium Silicate | ZLS |

|---|---|---|

| Fracture Resistance | Moderate | ~1.5× higher than LDS |

| Applications | Coatings, batteries | Dental overlays, high-stress restorations |

Advantages of ZLS :

- Transformation Toughening : ZrO₂ phase transitions absorb crack energy, enhancing durability .

- Clinical Performance : ZLS overlays exhibit 63% higher fracture resistance than LDS in premolar restorations .

Sodium Silicate (Na₂SiO₃) and Potassium Silicate (K₂SiO₃)

Alkali silicates are compared to lithium silicate in cementitious and coating applications.

Doped Lithium Silicates

Doping with Sb³⁺, ZrO₂, or transition metals (e.g., Fe, V) tailors optical, electrical, and mechanical properties.

Example: Sb³⁺-doped Li₂SiO₃ nanoparticles show tunable emission spectra for optical waveguides .

生物活性

Lithium silicate (Li4SiO4) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including environmental science, material science, and biomedicine. This article explores the biological activity of lithium silicate, focusing on its interactions with microorganisms, its use in CO2 capture, and its potential applications in medical and dental materials.

Overview of Lithium Silicate

Lithium silicate is an inorganic compound formed by lithium and silicon oxides. It is primarily known for its applications in ceramics and glass, but recent studies have highlighted its significant biological activities. The compound exists in various forms, including lithium silicate nanosheets (LSNs), which have unique properties that enhance their functionality.

1. Microbial Interactions

Recent research has demonstrated that lithium silicate can interact with specific bacterial strains to facilitate the extraction of lithium from silicate ores. A study evaluated the leaching effects of two bacteria—Raoultella sp. Z107 and Bacillus mucilaginosus 21,699 —on lithium silicate minerals. The results indicated that the bacteria produced organic acids that enhanced the dissolution of lithium silicate minerals through mechanisms such as acid etching and complexation with metal ions. Specifically, lactic acid was produced at concentrations up to 11 g/L, significantly affecting the mineral structure and promoting lithium release .

2. Antimicrobial Properties

Lithium magnesium silicate (LMS) has been investigated for its bactericidal efficacy against foodborne pathogens. In one study, LMS hydrosol was shown to effectively reduce bacterial counts significantly in controlled environments. The LMS exhibited strong antibacterial activity when combined with slightly acidic electrolyzed water (SAEW), demonstrating potential as a food preservative or sanitizer . This highlights the compound's utility in enhancing food safety.

Applications in Carbon Dioxide Capture

Lithium silicate nanosheets have been developed for their exceptional CO2 capture capabilities. A recent study reported that these nanosheets achieved a CO2 capture capacity of 35.3 wt% at 650 °C, showcasing ultra-fast kinetics and enhanced stability over conventional lithium silicates. The unique morphology of LSNs allows for efficient CO2 diffusion and reaction without forming thick carbonate shells that typically hinder performance . This property positions lithium silicate as a promising material for mitigating climate change through effective carbon capture technologies.

Case Study 1: Lithium Silicate in Environmental Applications

In an innovative approach to environmental sustainability, researchers have synthesized lithium silicate nanosheets that not only capture CO2 effectively but also maintain stability through multiple cycles of use. Over 200 cycles, these nanosheets showed no loss in performance, making them suitable for long-term applications in carbon capture systems .

Case Study 2: Antimicrobial Efficacy of LMS

A study assessing the antimicrobial efficacy of LMS hydrosol demonstrated a reduction of bacterial counts by over 4 log10 CFU/mL within minutes when used at specific concentrations. This rapid action against pathogens like Escherichia coli and Staphylococcus aureus suggests that LMS could be a valuable addition to food preservation strategies .

Research Findings

常见问题

Q. What are the optimal parameters for synthesizing lithium silicate via the sol-gel method?

- Methodological Answer : The sol-gel method involves dissolving precursors (e.g., tetraethyl orthosilicate as the Si source and lithium hydroxide as the Li source) in a solvent, followed by hydrolysis and polycondensation. Key parameters include:

- Li/Si molar ratio : Affects phase purity (e.g., Li₂SiO₃ vs. Li₄SiO₄) .

- pH control : Maintain alkaline conditions (pH ~11) to stabilize the silicate network.

- Drying temperature : Typically 80–120°C to prevent crystallization of amorphous phases.

Data Contradictions : Higher Li/Si ratios (>2:1) may reduce crystallinity due to excessive Li⁺ disrupting the SiO₄ network .

| Li/Si Ratio | Phase Purity | Crystallinity | Ionic Conductivity (S/cm) |

|---|---|---|---|

| 1:1 | Li₂SiO₃ | High | 10⁻⁶ |

| 2:1 | Li₄SiO₄ | Moderate | 10⁻⁵ |

Q. How does lithium silicate’s ionic conductivity correlate with its structural properties?

- Methodological Answer : Ionic conductivity depends on Li⁺ mobility, which is influenced by:

- Bridging oxygen (BO) content : Lower BO (e.g., in Li-rich compositions) enhances Li⁺ diffusion .

- Channel formation : Molecular dynamics (MD) simulations reveal percolation pathways in amorphous phases .

Experimental Validation : Use impedance spectroscopy (frequency range: 1 Hz–1 MHz) and pair distribution function (PDF) analysis to link structure-conductivity relationships .

Advanced Research Questions

Q. What mechanisms underlie ion transport anisotropy in lithium silicate glass-ceramics?

- Methodological Answer : Anisotropy arises from heterogeneous Li⁺ pathways. To investigate:

Synthesis : Prepare glass-ceramics via controlled crystallization (e.g., 600°C for 2 hrs).

Q. Characterization :

Q. How does Sm³⁺ doping alter the photoluminescence properties of lithium calcium silicate phosphors?

- Methodological Answer : Sm³⁺ introduces energy levels within the bandgap. Steps include:

Synthesis : Solid-state reaction of Li₂CO₃, CaCO₃, SiO₂, and Sm₂O₃ at 900–1100°C.

Q. Optical Analysis :

Q. What computational models best predict lithium silicate’s CO₂ adsorption capacity?

- Methodological Answer : Use density functional theory (DFT) or Monte Carlo simulations to model CO₂ interaction with Li₂SiO₃ surfaces. Key factors:

- Surface defects : Li vacancies enhance CO₂ chemisorption .

- Operando XRD : Validate models by correlating adsorption with phase changes (e.g., Li₂SiO₃ → Li₂CO₃ + SiO₂) .

Contradictions : Experimental CO₂ uptake (∼0.3 g/g) often exceeds simulated values due to pore structure variability .

Methodological Considerations

Q. How can researchers resolve discrepancies in lithium silicate’s reported ionic conductivity values?

- Methodological Answer : Discrepancies stem from synthesis methods (sol-gel vs. melt-quench) and measurement conditions (temperature, humidity). Mitigation strategies:

Standardize testing : Use Ar-filled gloveboxes (H₂O < 0.1 ppm) during impedance measurements.

Cross-validate : Compare XRD and NMR data to confirm phase homogeneity .

Q. What advanced techniques characterize lithium silicate’s amorphous-crystalline interfaces?

- Methodological Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。